molecular formula C10H17N B7859042 N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine

N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine

Cat. No.: B7859042
M. Wt: 151.25 g/mol
InChI Key: LVRZIHLQGYPAIG-UHFFFAOYSA-N
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Description

N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine is a compound belonging to the class of propargylamines Propargylamines are known for their versatile applications in various fields, including pharmaceuticals and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine can be synthesized through the N-alkylation of cyclohexanamine with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like toluene under phase-transfer catalysis conditions . The reaction conditions involve stirring the mixture at room temperature for several hours, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free synthesis, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Molecular oxygen and visible light are commonly used for oxidative reactions.

    Substitution: Reagents such as halides and bases are used for substitution reactions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(prop-2-yn-1-yl)cyclohexanamine is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Properties

IUPAC Name

N-methyl-N-prop-2-ynylcyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-3-9-11(2)10-7-5-4-6-8-10/h1,10H,4-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRZIHLQGYPAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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